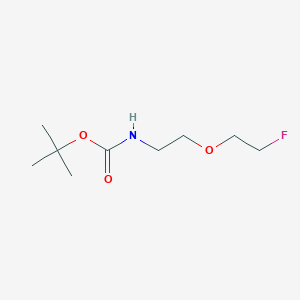
Lithium(1+) 5-(trifluoromethyl)-1,3-benzothiazole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium(1+) 5-(trifluoromethyl)-1,3-benzothiazole-2-carboxylate is a compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a lithium ion paired with a benzothiazole ring substituted with a trifluoromethyl group and a carboxylate group. The presence of the trifluoromethyl group imparts significant stability and reactivity, making it a valuable compound in both academic research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 5-(trifluoromethyl)-1,3-benzothiazole-2-carboxylate typically involves the reaction of 5-(trifluoromethyl)-1,3-benzothiazole-2-carboxylic acid with a lithium base. The reaction is usually carried out in an aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The carboxylic acid is deprotonated by the lithium base, forming the lithium salt of the compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Lithium(1+) 5-(trifluoromethyl)-1,3-benzothiazole-2-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The benzothiazole ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The carboxylate group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidation reactions may involve agents such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Catalysts: Coupling reactions often require palladium-based catalysts and bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.
科学研究应用
Lithium(1+) 5-(trifluoromethyl)-1,3-benzothiazole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s stability and reactivity make it useful in biochemical assays and as a probe in molecular biology studies.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is employed in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism by which Lithium(1+) 5-(trifluoromethyl)-1,3-benzothiazole-2-carboxylate exerts its effects is primarily through its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The benzothiazole ring can bind to specific proteins or enzymes, modulating their activity and leading to various biological effects. Additionally, the lithium ion can influence neurotransmitter signaling pathways, contributing to its potential therapeutic effects.
相似化合物的比较
Similar Compounds
Lithium(1+) 5-(trifluoromethyl)-1,3-thiazole-2-carboxylate: This compound is similar in structure but has a thiazole ring instead of a benzothiazole ring.
Lithium(1+) 5-(trifluoromethyl)-1,3,4-thiadiazole-2-carboxylate: Another similar compound with a thiadiazole ring.
Uniqueness
Lithium(1+) 5-(trifluoromethyl)-1,3-benzothiazole-2-carboxylate is unique due to the presence of the benzothiazole ring, which imparts distinct electronic properties and reactivity compared to other similar compounds. The trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound for various applications.
属性
分子式 |
C9H3F3LiNO2S |
|---|---|
分子量 |
253.2 g/mol |
IUPAC 名称 |
lithium;5-(trifluoromethyl)-1,3-benzothiazole-2-carboxylate |
InChI |
InChI=1S/C9H4F3NO2S.Li/c10-9(11,12)4-1-2-6-5(3-4)13-7(16-6)8(14)15;/h1-3H,(H,14,15);/q;+1/p-1 |
InChI 键 |
HQVFBPGEZCNAKJ-UHFFFAOYSA-M |
规范 SMILES |
[Li+].C1=CC2=C(C=C1C(F)(F)F)N=C(S2)C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9,9-Dimethyl-5-oxa-2,7-diazaspiro[3.5]nonan-6-one](/img/structure/B13497151.png)
![rac-2-{[(1R,2R)-2-(3,4-dichlorophenyl)cyclopropyl]formamido}acetic acid, trans](/img/structure/B13497154.png)

![rac-(2R,5R)-5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,4-dioxane-2-carboxylic acid](/img/structure/B13497159.png)


![Triethylamine 3-((Z)-5-chloro-2-(((E)-3-((5-chloro-3-(3-sulfonatopropyl)benzo[d]thiazol-3-ium-2-yl)methylene)-2,5,5-trimethylcyclohex-1-en-1-yl)methylene)benzo](/img/structure/B13497169.png)
![2-{Bicyclo[2.1.1]hexan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B13497178.png)
![{6,7,8,9-Tetrahydro-5h-benzo[7]annulen-5-yl}methanol](/img/structure/B13497187.png)
![[(3-Methoxyazetidin-3-yl)methyl]dimethylamine dihydrochloride](/img/structure/B13497195.png)




